N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered C3NS ring. The compound has been synthesized and evaluated for its cytotoxicity .
Synthesis Analysis
The synthesis of “this compound” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a molecular formula of C15H12N2O2S and an average mass of 284.333 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 160-162 °C and specific IR, 1H, and 13C NMR spectral data .Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzamide exhibit notable anticancer properties. For instance, isoxazole derivatives of this compound demonstrated significant anti-cancer activity against various cancer cell lines. One such compound, referred to as compound 20c, induced cell cycle arrest and triggered apoptosis in colon cancer cells through the activation of p53, a protein that regulates cell death (Kumbhare et al., 2014). Similarly, other benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, showed cytotoxicity against various cancer cell lines, indicating their potential as cancer therapeutics (Nam et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have identified antimicrobial and antifungal activities in compounds related to this compound. For example, some benzamide derivatives showed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Priya et al., 2006). Additionally, thiazole derivatives, which are structurally related to this compound, were found to have good antimicrobial activity, particularly when substituted with electron-donating groups (Chawla, 2016).
Potential in Alzheimer's Disease Treatment
A study on 5-aroylindolyl-substituted hydroxamic acids, which are structurally related to this compound, revealed their potential in treating Alzheimer's disease. One such compound demonstrated potent inhibitory selectivity against histone deacetylase 6, a target for Alzheimer's disease therapy, suggesting the potential of similar benzamide derivatives in this area (Lee et al., 2018).
Other Applications
Additional studies have explored various applications of compounds structurally related to this compound. These include their potential use as ligands for serotonin receptors (Iriepa et al., 2002), synthesis methods for related derivatives (Bobeldijk et al., 1990), and their efficacy in inhibiting stearoyl-CoA desaturase-1, an enzyme relevant in metabolic diseases (Uto et al., 2009).
Future Directions
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVAKZKECLPQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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